N,N-diethyl-1-[(4-methylsulfanylphenyl)methyl]piperidine-3-carboxamide
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Overview
Description
N,N-diethyl-1-[(4-methylsulfanylphenyl)methyl]piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and a methylsulfanylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-1-[(4-methylsulfanylphenyl)methyl]piperidine-3-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. This process can be catalyzed or non-catalyzed, depending on the specific conditions and reagents used . Common reagents for this reaction include chlorotriazine family members, which work efficiently in both protic and aprotic solvents such as methanol (MeOH) and tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The specific methods and conditions used can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-1-[(4-methylsulfanylphenyl)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N,N-diethyl-1-[(4-methylsulfanylphenyl)methyl]piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various enzymes and proteins.
Industry: Utilized in the production of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of N,N-diethyl-1-[(4-methylsulfanylphenyl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-diethyl-1-[(4-methylsulfanylphenyl)methyl]piperidine-3-carboxamide include other carboxamides and piperidine derivatives, such as:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N,N-diethyl-1-[(4-methylsulfanylphenyl)methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2OS/c1-4-20(5-2)18(21)16-7-6-12-19(14-16)13-15-8-10-17(22-3)11-9-15/h8-11,16H,4-7,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOVJPVXFZITOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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